Stannous pyrophosphate

描述

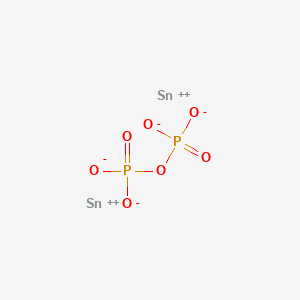

Stannous pyrophosphate (Sn₂P₂O₇) is a tin(II)-containing inorganic compound widely utilized in industrial, pharmaceutical, and oral care applications. Its chemical structure consists of two tin ions (Sn²⁺) complexed with a pyrophosphate anion (P₂O₇⁴⁻), enabling redox activity and chelation properties. Industrially, it serves as a precursor in electroplating, ceramics, and corrosion inhibition . In radiopharmaceuticals, this compound acts as a reducing agent for technetium-99m (Tc-99m) labeling of red blood cells (RBCs), leukocytes, and bleomycin, offering advantages in stability and labeling efficiency . Its role in oral care compositions, combined with stannous fluoride, enhances anti-caries and anti-plaque effects . Stability studies highlight its sensitivity to oxidation, with stannous tin (Sn²⁺) levels maintained for up to 8 hours under controlled preparation conditions .

准备方法

Utilization of Stannous Chloride High-Iron Waste Liquor

Industrial processes often generate stannous chloride waste liquors containing iron impurities. Patent CN103787297A details a method to repurpose this waste, reducing environmental impact and production costs.

Synthesis from Waste Liquor

The waste liquor is treated with sodium pyrophosphate at elevated temperatures (50–60°C ) under controlled pH conditions. For example, dissolving 200–350 g of Na₄P₂O₇ in 1000 g of water and adding the waste liquor dropwise achieves a reaction pH of 2–2.5 . Subsequent pH adjustment to 0.5–1 using hydrochloric acid ensures complete precipitation of this compound.

Catalytic Synthesis via Tin Pyrophosphate (SnP₂O₇)

Recent research highlights SnP₂O₇’s role as a catalyst in organic synthesis. A study from the Iranian Journal of Chemistry and Chemical Engineering demonstrates its efficacy in synthesizing tetrahydrobenzo[b]pyran derivatives.

Preparation of SnP₂O₇ Catalyst

Tin pyrophosphate is synthesized by reacting tin chloride (SnCl₂) with mono-ammonium phosphate (MAP) . The product is characterized by X-ray diffraction (XRD) and energy-dispersive X-ray (EDX) spectroscopy, confirming a cubic crystal structure with lattice parameters a = b = c = 7.97 Å .

Catalytic Performance

In model reactions, SnP₂O₇ reduced reaction times from 120 minutes (uncatalyzed) to 10 minutes , achieving a 90% yield of tetrahydrobenzo[b]pyran . Comparative data (Table 1) underscores its superiority over standalone SnCl₂ or MAP.

Table 1: Catalytic Efficiency of SnP₂O₇ in Tetrahydrobenzo[b]pyran Synthesis

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| None | 120 | Trace |

| SnP₂O₇ | 10 | 90 |

| SnCl₂ | 120 | 30 |

| MAP | 40 | 87 |

Quality Control and Chloride Removal

The chloride content in this compound is a critical quality metric, particularly for electroplating applications. Methods to minimize Cl⁻ include:

Washing Protocols

Multiple washing cycles with deionized water are employed until chloride ions are undetectable via silver nitrate testing . Centrifugation accelerates this process, reducing washing time by 50% compared to sedimentation .

Drying Techniques

Drying temperatures of 60–150°C are optimal; exceeding this range risks decomposition, while lower temperatures prolong processing . Rotary dryers ensure uniform moisture removal, achieving residual moisture levels of <0.5% .

Impact of Preparation Methods on Tin Content

A study published in the Journal of Nuclear Medicine Technology analyzed stannous tin levels in commercial pyrophosphate prepared via different methods:

Table 2: Stannous Tin Content Based on Preparation Conditions

| Method | Tin Content (mg/mL) |

|---|---|

| Room temperature | 0.11 |

| Refrigerated (2–8°C) | 0.40 |

| Reconstituted | 0.25 |

Refrigeration post-synthesis preserved 0.40 mg/mL of stannous tin, highlighting the importance of storage conditions .

Industrial Applications and Performance

This compound’s low turbidity (0–5 degrees ) makes it ideal for electroplating baths, where clarity correlates with deposit uniformity . In catalysis, its high surface area and stability enable reuse for 5–10 cycles without significant activity loss .

化学反应分析

Oxidation Reactions

Experimental findings on Sn(II) stability :

| Condition | Sn(II) Retention at 48 hrs | Key Observation |

|---|---|---|

| Room temperature (25°C) | 53% | 47% oxidation due to ambient O<sub>2</sub> |

| Refrigeration (2–8°C) | 72% | Slower oxidation kinetics |

| Air exposure after synthesis | 28% | 72% oxidation within 24 hrs |

| Nitrogen-purged saline | No significant difference | Similar to normal saline |

-

Air exposure causes rapid oxidation: 36% Sn(II) loss within 2 hours .

-

Refrigeration reduces oxidation by 40% compared to room temperature over 48 hours .

Thermal Decomposition

Prolonged heating above 100°C converts hydrated stannous pyrophosphate to its anhydrous form :

The anhydrous product exhibits increased hardness and abrasiveness, making it suitable for dentifrice applications .

Interaction with Acids and Bases

-

Acidic conditions : this compound hydrolyzes to form orthophosphate and stannous oxide :

-

Basic conditions : Reacts with NaOH to form sodium stannate and sodium phosphate:

科学研究应用

Medical Applications

1.1 Radiopharmaceuticals

Stannous pyrophosphate is primarily used in the medical field for labeling technetium-99m (99mTc), a widely used radionuclide in diagnostic imaging. The compound serves as a reducing agent that facilitates the binding of technetium to various biomolecules, enhancing the efficacy of imaging techniques.

- Bone Scanning Agents : this compound is integral in preparing bone-seeking radiopharmaceuticals. For instance, a patented method describes a composition using this compound for labeling technetium-99m, which is utilized in skeletal imaging to detect bone disorders and metastases .

- Myocardial Scintigraphy : A study involving 52 patients showed that 99mTc-PYP scintigraphy effectively correlated with clinical and pathological findings in myocardial infarction cases. The imaging technique demonstrated a high sensitivity for detecting myocardial damage, making it a valuable tool in cardiology .

Table 1: Summary of Medical Applications of this compound

Industrial Applications

2.1 Electroplating

This compound is employed in the electroplating industry as a non-cyanide alternative for tin plating. It provides an eco-friendly option compared to traditional cyanide-based processes.

- Cyanide-Free Electroplating : The compound is used to create tin coatings on various substrates, offering corrosion resistance and improved aesthetics .

2.2 Dental Care

In dental applications, this compound is included as an active ingredient in toothpaste formulations due to its beneficial properties against dental caries and plaque.

- Toothpaste Filler : It acts as a filler that slightly dissociates in the mouth, contributing to the prevention of dental diseases by exhibiting antimicrobial properties .

Table 2: Summary of Industrial Applications of this compound

Case Studies

Case Study 1: Myocardial Scintigraphy with 99mTc-PYP

A clinical study analyzed the effectiveness of 99mTc-PYP scintigraphy in patients with suspected myocardial infarction. The results indicated that this imaging modality could detect acute myocardial damage with high accuracy, correlating well with histopathological findings.

- Findings : Out of 52 patients, 29 showed positive scintigrams corresponding to acute infarcts, demonstrating the reliability of this compound in cardiac diagnostics .

Case Study 2: Electroplating Process Optimization

An industrial application study highlighted the use of this compound in optimizing electroplating processes. The research focused on improving the quality of tin coatings while minimizing environmental impact by eliminating cyanide from the plating solution.

作用机制

LY-53857 通过选择性结合并拮抗血清素 2 (5-HT2) 受体来发挥作用。该受体参与各种生理过程,包括情绪调节、心血管功能和呼吸控制。 通过阻断受体,LY-53857 调节血清素的活性,导致神经传递和生理反应发生变化 .

相似化合物的比较

Chemical Structure and Composition

Stannous pyrophosphate distinguishes itself from analogous compounds through its unique Sn²⁺-pyrophosphate coordination. Key structural and compositional comparisons include:

Tc-99m Labeling Efficiency

This compound is a preferred reducing agent for Tc-99m due to its high labeling efficiency and simplified protocols. Comparisons with other agents:

Research Findings :

- In RBC labeling, this compound achieved 92.3% ± 1.9% cell-bound activity without pre-washing steps .

- Stannous chloride, while effective, released 15–20% of Tc-99m when pH increased, highlighting instability .

Use in Oral Care Formulations

This compound complements stannous fluoride in toothpaste and mouthwashes to enhance anti-microbial effects. However, calcium pyrophosphate was shown to negate stannous fluoride’s efficacy, underscoring formulation challenges .

Stability and Reactivity

This compound’s Sn²⁺ stability outperforms stannous chloride but remains air-sensitive:

Research Findings and Data Analysis

Key Studies:

- Radiopharmaceuticals: this compound enabled 98% Tc-99m labeling of bleomycin without purification, outperforming stannous chloride in simplicity .

- Oral Care: Mouthwashes with this compound and SnF₂ showed reduced bacterial load, but formulations required exclusion of calcium pyrophosphate .

- Industrial Stability : Nitrogen-purged saline reconstitution preserved Sn²⁺ levels, critical for electroplating consistency .

生物活性

Stannous pyrophosphate (Sn2P2O7) is a compound that has garnered attention in various biomedical applications, particularly in nuclear medicine and dentistry. Its biological activity is primarily linked to its role as a reducing agent in radiolabeling techniques and its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a complex formed from stannous ions (Sn²⁺) and pyrophosphate. The stannous ion serves as a reducing agent, which is crucial in the radiolabeling of technetium-99m (Tc-99m) for scintigraphy. When this compound is administered, it dissociates to release stannous ions that can reduce pertechnetate (TcO₄⁻) to a lower oxidation state, allowing for effective binding to hemoglobin in red blood cells.

Mechanism of Radiolabeling

- Administration : this compound is injected intravenously.

- Reduction : The stannous ions reduce TcO₄⁻ to TcO₂, which can then bind to erythrocytes.

- Labeling : After a waiting period (20-30 minutes), Tc-99m is administered to allow for optimal labeling of red blood cells .

Biological Clearance

The biological clearance of this compound is rapid due to the action of the reticuloendothelial system, which removes excess stannous ions from circulation. This clearance is essential to minimize potential toxicity and ensure that only the necessary amount remains for effective labeling .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly in dental applications. Its efficacy in controlling plaque and gingivitis has been attributed to its ability to inhibit bacterial growth.

Mechanism of Antimicrobial Action

- Inhibition of Biofilm Formation : Stannous ions disrupt the formation of biofilms by reducing the viability of bacteria such as Streptococcus mutans and Porphyromonas gingivalis.

- Cytokine Modulation : Studies indicate that stannous ions can modulate immune responses by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory cytokines .

Case Studies and Clinical Applications

- Technetium-99m Scintigraphy : A study involving 52 patients demonstrated that scintigraphy using Tc-99m this compound effectively identified myocardial infarctions. However, false positives were noted in cases with cardiac calcification .

- Dental Health : A clinical trial assessed the effectiveness of stannous fluoride toothpaste (which contains stannous ions) compared to standard fluoride toothpaste. Results showed significant reductions in plaque regrowth and bacterial counts, confirming the long-lasting antimicrobial action of stannous compounds .

Research Findings

常见问题

Q. Basic: What are the established methods for synthesizing and characterizing stannous pyrophosphate (Sn₂P₂O₇) in laboratory settings?

This compound is synthesized via precipitation reactions involving stannous chloride (SnCl₂) and sodium pyrophosphate (Na₄P₂O₇) under controlled acidic conditions. Key steps include:

- Adjusting pH to prevent oxidation of Sn²⁺ to Sn⁴⁺.

- Drying the precipitate at low temperatures (<100°C) to maintain crystallinity.

Characterization involves X-ray diffraction (XRD) to confirm the Sn₂P₂O₇ crystal structure, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis (Sn, P), and thermogravimetric analysis (TGA) to assess thermal stability up to 400°C .

Q. Basic: How does this compound function in oral care formulations, and what parameters are critical for evaluating its efficacy?

In oral care, this compound acts as a secondary stannous ion (Sn²⁺) source, complementing stannous fluoride (SnF₂) to enhance antimicrobial and anti-erosion properties. Researchers must:

- Quantify free Sn²⁺ release using ion-selective electrodes or colorimetric assays.

- Monitor formulation stability via pH-dependent solubility studies (Sn₂P₂O₇ is insoluble in water but soluble in acidic media).

- Assess synergistic effects with other agents (e.g., activated charcoal) using microbial challenge tests .

Q. Basic: What analytical techniques are used to assess the solubility and stability of this compound in aqueous and acidic environments?

- Solubility: Conduct dissolution experiments in HCl (0.1–1 M) with UV-Vis spectroscopy to track Sn²⁺ release.

- Stability: Use dynamic light scattering (DLS) to monitor particle aggregation under varying pH (2–7) and redox conditions.

- Oxidation Resistance: Electrochemical methods (e.g., cyclic voltammetry) to measure Sn²⁺ → Sn⁴⁺ conversion rates .

Q. Advanced: How can researchers optimize this compound’s role as a reducing agent in ⁹⁹mTc radiolabeling of red blood cells (RBCs)?

This compound reduces pertechnetate (TcO₄⁻) to Tc⁴⁺, enabling RBC labeling. Optimization requires:

- Dose Titration: 25–50 µg Sn₂P₂O₇ achieves >97% radiochemical purity (RCP) without forming [⁹⁹mTc]Tc-pyrophosphate complexes.

- Labeling Protocol: Compare in vitro (highest efficiency) vs. modified in vivo methods to balance labeling yield (~95%) with clinical practicality.

- Quality Control: Radio-TLC/HPLC to detect hydrolyzed TcO₂ impurities (Rf 0–0.2) .

Q. Advanced: What experimental designs resolve contradictions in this compound’s efficacy across different radiopharmaceutical studies?

Contradictions arise from variables like reductant purity, reaction pH, and competing ligands. Solutions include:

- Standardized Reagent Purity: Ensure Sn₂P₂O₇ meets ≥99% assay (Fe ≤0.005%, Pb ≤0.002%) to avoid side reactions.

- Competitive Binding Studies: Use EDTA or citrate buffers to sequester interfering metal ions.

- Cross-Validation: Compare results with alternative reductants (e.g., stannous tartrate) under identical conditions .

Q. Advanced: How do researchers evaluate synergistic interactions between this compound and other stannous salts in multicomponent oral care formulations?

- Ion Release Kinetics: Measure cumulative Sn²⁺ release from dual-source systems (e.g., SnF₂ + Sn₂P₂O₇) using atomic absorption spectroscopy.

- Microbial Efficacy: Test against Streptococcus mutans biofilms in pH-cycling models simulating oral environments.

- Stability Testing: Accelerated aging studies (40°C/75% RH) to assess formulation robustness .

Q. Advanced: What methodologies address this compound’s instability in acidic formulations, and how does this impact drug delivery systems?

- Encapsulation: Use liposomes or silica nanoparticles to protect Sn²⁺ from premature oxidation.

- Chelation: Co-formulate with potassium pyrophosphate (K₄P₂O₇) to stabilize Sn²⁺ via K₆[Sn(P₂O₇)₂] complexation.

- Dissolution Profiling: Franz cell diffusion studies to model Sn²⁺ release in simulated gastric fluid .

Q. Case Study: How was this compound validated in non-invasive myocardial infarct sizing using ⁹⁹mTc-based scintigraphy?

In canine models, ⁹⁹mTc-stannous pyrophosphate scintigrams were combined with 3D reconstruction to quantify infarct volume. Key steps:

属性

IUPAC Name |

phosphonato phosphate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAUFNYMZVOFV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889643 | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15578-26-4 | |

| Record name | Stannous pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditin pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。